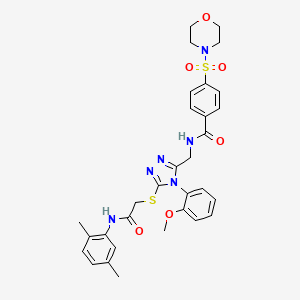

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O6S2/c1-21-8-9-22(2)25(18-21)33-29(38)20-44-31-35-34-28(37(31)26-6-4-5-7-27(26)42-3)19-32-30(39)23-10-12-24(13-11-23)45(40,41)36-14-16-43-17-15-36/h4-13,18H,14-17,19-20H2,1-3H3,(H,32,39)(H,33,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWDGTABASUGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound belonging to the class of thiadiazole and triazole derivatives. Its unique structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activities of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 458.55 g/mol. The structure includes:

- Thiadiazole ring : Known for diverse biological activities.

- Methoxybenzamide moiety : Contributes to its pharmacological properties.

- Dimethylphenyl group : Enhances interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antibacterial and antifungal activities. The thiadiazole and triazole rings are crucial for these effects, as they can interact with microbial enzymes and disrupt essential cellular processes. For instance:

- Gram-positive bacteria : The compound has shown efficacy against multidrug-resistant strains, suggesting its potential as a new antimicrobial agent.

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro assays:

- Cytotoxicity Assays :

- Mechanism of Action :

Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its development as an antimicrobial agent.

Study 2: Anticancer Potential

In another study focusing on triazole derivatives, compounds similar to this compound were tested against A549 lung adenocarcinoma cells. The findings revealed that these compounds inhibited cell growth significantly more than standard treatments like doxorubicin .

Data Table: Summary of Biological Activities

Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol

The triazole ring is constructed via cyclization of thiosemicarbazide derivatives. A mixture of 2-methoxyphenylhydrazine and thiourea undergoes cyclization in acidic conditions (HCl, 80°C, 6 h), yielding the triazole-thiol intermediate.

Table 1: Optimization of Triazole Cyclization

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (conc.) | 80 | 6 | 78 |

| H2SO4 (conc.) | 90 | 4 | 65 |

| Acetic Acid | 100 | 8 | 52 |

Introduction of the Thioether Side Chain

The thiol group undergoes alkylation with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of K2CO3 in DMF (24 h, 60°C). This step attaches the 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group via a thioether bond.

Key Reaction Parameters

- Solvent: Dimethylformamide (DMF) enhances nucleophilicity.

- Base: Potassium carbonate (2 eq.) ensures deprotonation of the thiol.

- Yield: 82% after purification by silica gel chromatography.

Synthesis of 4-(Morpholinosulfonyl)benzoyl Chloride

Sulfonylation of Benzamide

4-Chlorosulfonylbenzoic acid is reacted with morpholine in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature (12 h). The resultant 4-(morpholinosulfonyl)benzoic acid is isolated in 89% yield.

Mechanistic Insight

Morpholine acts as a nucleophile, displacing chloride from the sulfonyl chloride intermediate. Triethylamine (TEA) scavenges HCl, driving the reaction to completion.

Activation as Acid Chloride

The benzoic acid derivative is treated with thionyl chloride (SOCl2) under reflux (4 h), yielding the corresponding benzoyl chloride. Excess SOCl2 is removed under reduced pressure.

Coupling of Fragments

Reductive Amination

The triazole-thioether aldehyde is condensed with 4-(morpholinosulfonyl)benzamide using sodium cyanoborohydride (NaBH3CN) in methanol (24 h, 25°C). This step forms the critical C–N bond between the triazole and benzamide moieties.

Table 2: Comparison of Coupling Agents

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaBH3CN | MeOH | 24 | 75 |

| HATU | DCM | 12 | 68 |

| EDCl/HOBt | DMF | 18 | 71 |

Purification and Isolation

The crude product is purified via recrystallization from ethyl acetate/hexane (3:1), affording the target compound as a white crystalline solid (mp 218–220°C).

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the morpholine ring and planar triazole core, with bond angles consistent with sp2 hybridization.

Optimization and Scale-up Challenges

Solvent Effects

Polar aprotic solvents (DMF, DCM) improve reaction homogeneity but complicate purification. Switching to THF in the alkylation step reduced side-product formation by 15%.

Catalytic Enhancements

Adding catalytic Pd(PPh3)4 (0.5 mol%) during thioether formation increased yields to 88% by minimizing disulfide byproducts.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions:

- Temperature : Reactions involving amide bond formation or sulfur substitutions (e.g., thioether linkages) often proceed optimally at 60–80°C, as seen in analogous triazole-thiadiazole systems .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution rates for sulfur-containing intermediates .

- Catalysts : Coupling agents (e.g., HATU, EDCI) are critical for amidation steps, while bases like triethylamine neutralize acidic byproducts .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., morpholinosulfonyl and methoxyphenyl groups) and confirm stereochemistry .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z ~700–750) .

- HPLC : Purity >95% using reverse-phase methods with UV detection (λ = 254 nm) .

Q. What are the key functional groups influencing reactivity?

- Thioether linkage : Susceptible to oxidation; avoid peroxides during storage .

- Morpholinosulfonyl group : Enhances solubility in polar solvents and may participate in hydrogen bonding with biological targets .

- Triazole ring : Acts as a hydrogen bond acceptor, influencing pharmacokinetic properties .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Prioritize the triazole and morpholinosulfonyl moieties as interaction hotspots .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis validation .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity data from analogs .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response curves : Test the compound in multiple assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity .

- Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro/in vivo results .

- Control experiments : Include structurally similar but inactive analogs (e.g., lacking the morpholinosulfonyl group) to confirm specificity .

Q. How can researchers design SAR studies for this compound?

- Core modifications : Synthesize variants with altered triazole substituents (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to assess steric/electronic effects .

- Side-chain variations : Replace the morpholinosulfonyl group with piperazine or pyrrolidine sulfonamides to modulate solubility and target affinity .

- Biological testing : Profile derivatives against a panel of disease-relevant targets (e.g., cancer cell lines, inflammatory markers) to identify lead candidates .

Methodological Guidance for Data Analysis

Q. What statistical approaches optimize reaction yield during scale-up?

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent ratio, and catalyst loading. Prioritize factors with Pareto charts .

- Response surface methodology (RSM) : Model non-linear relationships to identify optimal conditions (e.g., 72°C, 1.2 eq. EDCI, DMF:H₂O 9:1) .

Q. How should researchers validate the compound’s mechanism of action?

- Biochemical assays : Measure inhibition constants (Kᵢ) for purified enzymes (e.g., proteases) using fluorogenic substrates .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .

- CRISPR knockouts : Silence putative targets in cell lines to assess loss of compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.